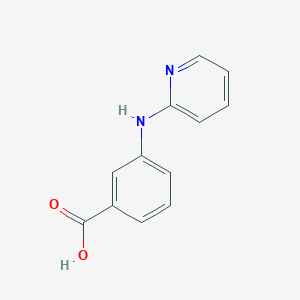

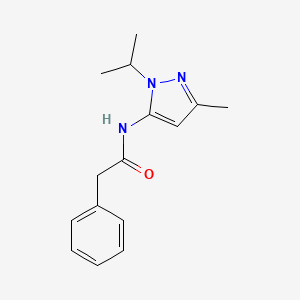

![molecular formula C12H16ClNO B2537627 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide CAS No. 949393-01-5](/img/structure/B2537627.png)

2-chloro-N-[2-(propan-2-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide is a chemical of interest in various research areas, including organic electro-optic materials, root growth inhibition, solubility studies, and potential medicinal applications. It has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(2-Chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Another study reported the preparation of a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides through a multi-step reaction involving chloroacetyl chloride and various amines . Additionally, the synthesis of a bio-functional hybrid molecule, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. UV-Vis, IR, NMR, and powder XRD techniques were employed to characterize the grown crystals of N-(2-chlorophenyl)-(1-propanamide) . Quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide was performed using DFT/B3LYP and 6-311G(d,p) basis set, which provided insights into the non-bonding interactions and vibrational properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity and potential biological activity of related compounds have been explored. For example, the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides was examined, with one compound showing potent activity towards rape seedlings . Molecular docking studies have suggested that certain chloro-propanamide derivatives could exhibit inhibitory activity against specific proteins, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was determined using the polythermal method, and the solubility data were correlated with different model equations . The study of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one provided insights into the chemical activity and stability of the molecule through HOMO and LUMO energy calculations and NBO analysis .

科学的研究の応用

Synthesis and Spectroscopic Studies

2-chloro-N-[2-(propan-2-yl)phenyl]propanamide and related compounds have been the subject of various studies focusing on their synthesis and structural analysis. For instance, research into N-mono-substituted propanamides, which share structural similarities, has been conducted to investigate their conformations through synthesis and spectroscopic methods like FTIR, showcasing the chemical's versatility in scientific studies (Antonović et al., 1997).

Crystal Structure and Molecular Docking

The crystal structure of compounds related to this compound, such as propaquizafop, reveals intricate molecular interactions that contribute to their effectiveness as herbicides. These studies provide a foundation for understanding how such chemicals interact at the molecular level (Jeon et al., 2014).

Inhibitory and Enzymatic Activities

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including their role as enzyme inhibitors. For example, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have shown promise as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation and the treatment of skin disorders (Raza et al., 2019).

Antinociceptive Properties

Research has also explored the antinociceptive activities of derivatives, highlighting the potential therapeutic applications of these compounds in pain management. This underscores the importance of chemical synthesis in the development of new pharmacological agents (Önkol et al., 2004).

Chiral Synthesis for Drug Development

The asymmetric synthesis of chiral intermediates like 3-chloro-1-phenyl-1-propanol, utilizing microbial reductases, demonstrates the potential of using biocatalysts in producing key intermediates for antidepressant drugs. Such studies highlight the intersection of biotechnology and chemical synthesis in drug development (Choi et al., 2010).

特性

IUPAC Name |

2-chloro-N-(2-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-7-11(10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYOWXKMMPIHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)

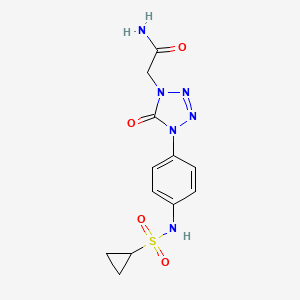

![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)

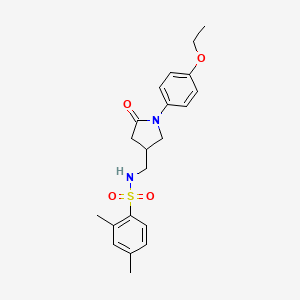

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)